Enhanced Lipophilicity vs. Unsubstituted Cinnamamide
A key differentiator for 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide is its significantly higher lipophilicity compared to the unsubstituted cinnamamide core structure [1]. This property is crucial for applications where increased membrane permeability or hydrophobic target engagement is desired.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.556 [1] |
| Comparator Or Baseline | Cinnamamide: 1.35-1.40 [2] |
| Quantified Difference | Approximately 1.2-1.3 LogP units higher |
| Conditions | Predicted value based on molecular structure (XLogP3 or similar algorithm) [1] |
Why This Matters
A higher LogP value indicates greater hydrophobicity, which can be a critical parameter for optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as membrane permeability and distribution to lipophilic tissues.
- [1] Molbase. (n.d.). 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide. Retrieved from https://qiye.molbase.cn View Source
- [2] Plantaedb. (2026). Cinnamamide. Retrieved from https://plantaedb.com View Source
